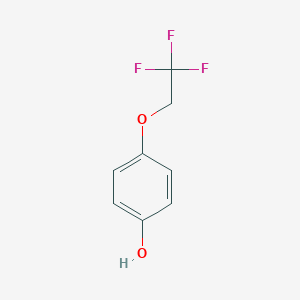

4-(2,2,2-Trifluoroethoxy)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,2,2-trifluoroethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLQMEMHOVBEGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60517689 | |

| Record name | 4-(2,2,2-Trifluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129560-99-2 | |

| Record name | 4-(2,2,2-Trifluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,2,2-trifluoroethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2,2,2-Trifluoroethoxy)phenol

This technical guide provides a comprehensive overview of 4-(2,2,2-Trifluoroethoxy)phenol, a fluorinated organic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, potential synthesis protocols, and its applications, particularly within the pharmaceutical industry.

Chemical Identity and Properties

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Systematic Name | This compound |

| Molecular Formula | C₈H₇F₃O₂[1][2] |

| Molecular Weight | 192.14 g/mol [2] |

| Monoisotopic Mass | 192.03981 Da[1] |

| InChI | InChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h1-4,12H,5H2[1] |

| InChIKey | CWLQMEMHOVBEGW-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=CC=C1O)OCC(F)(F)F[1] |

| PubChem CID | 13085348[1] |

Table 2: Physical and Predicted Properties

| Property | Value | Notes |

| Physical State | Solid | Based on the properties of the 2-isomer. |

| Melting Point | 49-50 °C | Data for the 2-isomer. |

| Predicted XlogP | 2.6[1] | A measure of lipophilicity. |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, a plausible synthetic route can be inferred from established methods for analogous compounds, such as its ortho-isomer. A common approach involves the etherification of a suitable phenol precursor with a trifluoroethylating agent.

A likely precursor for the synthesis is p-nitrophenol. The synthesis would proceed through the following key steps:

-

Etherification: Reaction of p-nitrophenol with a 2,2,2-trifluoroethylating agent.

-

Reduction: Reduction of the nitro group to an amine.

-

Diazotization: Conversion of the amino group to a diazonium salt.

-

Hydrolysis: Hydrolysis of the diazonium salt to yield the final phenol product.

A patented method for the synthesis of the related 2-(2,2,2-trifluoroethoxy)phenol involves the reaction of o-nitrochlorobenzene with 2,2,2-trifluoroethanol, followed by reduction and diazotization[3][4].

The following diagram illustrates a probable synthetic workflow for this compound.

Caption: Proposed synthetic pathway for this compound.

Applications in Drug Development and Medicinal Chemistry

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, a strategy widely employed in medicinal chemistry[3]. The trifluoromethyl group, a key component of the trifluoroethoxy moiety, is particularly noted for enhancing metabolic stability and increasing lipophilicity, both of which are often desirable characteristics in drug candidates[3][5].

Phenols and phenolic ethers are significant scaffolds that recur in many FDA-approved small-molecule pharmaceuticals[6]. Given these attributes, this compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a known precursor in the synthesis of 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol, an intermediate for various dyes, pesticides, and pharmaceuticals[3].

The logical relationship between the structural features of this compound and its utility in drug discovery is depicted below.

References

- 1. PubChemLite - this compound (C8H7F3O2) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol | Benchchem [benchchem.com]

- 4. CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(2,2,2-Trifluoroethoxy)phenol from 4-Fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(2,2,2-trifluoroethoxy)phenol, a valuable intermediate in the development of novel pharmaceutical compounds. The primary synthetic route detailed herein is the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This document outlines the reaction mechanism, a detailed experimental protocol, and expected quantitative data.

Introduction

This compound is a key building block in medicinal chemistry due to the unique properties conferred by the trifluoroethoxy group. The high electronegativity of the fluorine atoms can significantly alter the acidity, lipophilicity, and metabolic stability of a molecule, making it a desirable moiety in drug design. The synthesis of this compound from readily available 4-fluorophenol is a critical process for its utilization in pharmaceutical research and development. The Williamson ether synthesis provides a reliable method for this transformation.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound from 4-fluorophenol proceeds via the Williamson ether synthesis. This SN2 reaction involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide ion, which then attacks an electrophilic alkylating agent.

The overall reaction is as follows:

Where X is a good leaving group, such as a tosylate or a halide.

Experimental Protocol

This section details a representative experimental protocol for the synthesis of this compound.

Materials:

-

4-Fluorophenol

-

2,2,2-Trifluoroethyl p-toluenesulfonate (or 2,2,2-trifluoroethyl iodide/bromide)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Column chromatography setup (optional)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenol (1.0 equivalent) in anhydrous DMF.

-

Deprotonation: Add potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the potassium 4-fluorophenoxide salt.

-

Alkylation: To the stirred suspension, add 2,2,2-trifluoroethyl p-toluenesulfonate (1.1 equivalents) either as a solid or dissolved in a small amount of anhydrous DMF.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| 4-Fluorophenol | 1.0 eq | Starting material |

| 2,2,2-Trifluoroethyl p-toluenesulfonate | 1.1 - 1.2 eq | Alkylating agent |

| Potassium Carbonate | 1.5 - 2.0 eq | Base |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF | Aprotic polar solvent |

| Temperature | 80 - 100 °C | |

| Reaction Time | 4 - 8 hours | Monitor by TLC |

| Yield | ||

| Crude Yield | >85% | Typically high |

| Purified Yield | 75 - 90% | After chromatography |

| Product Characterization | ||

| Appearance | Colorless oil or low-melting solid | |

| Molecular Formula | C₈H₇F₃O₂ | |

| Molecular Weight | 192.14 g/mol |

Visualizations

The following diagrams illustrate the key aspects of the synthesis process.

Spectroscopic Profile of 4-(2,2,2-Trifluoroethoxy)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound 4-(2,2,2-Trifluoroethoxy)phenol. Due to the limited availability of published experimental spectra, this document presents predicted data based on the compound's chemical structure, alongside generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

Chemical Formula: C₈H₇F₃O₂

Molecular Weight: 192.14 g/mol

Structure:

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 6.8 | Multiplet | 4H | Aromatic protons (AA'BB' system) |

| ~4.35 | Quartet (q) | 2H | -OCH₂CF₃ |

| ~5.0 - 6.0 | Broad Singlet | 1H | Phenolic -OH |

Note: The exact chemical shifts of the aromatic protons are difficult to predict precisely without experimental data but are expected to appear as a complex multiplet. The phenolic proton's chemical shift is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-OH |

| ~152 | C-O-CH₂ |

| ~123 (q, J ≈ 277 Hz) | -CF₃ |

| ~116 | Aromatic CH |

| ~115 | Aromatic CH |

| ~66 (q, J ≈ 35 Hz) | -OCH₂- |

Note: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The methylene carbon will also show coupling to the fluorine atoms.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1610, 1510 | Medium-Strong | Aromatic C=C stretch |

| 1250 - 1000 | Strong | C-O stretch (ether and phenol), C-F stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 192 | [M]⁺ |

| 109 | [M - CF₃CH₂O]⁺ |

| 83 | [CF₃CH₂]⁺ |

Note: The predicted mass spectrum is based on common fragmentation patterns for similar compounds.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 500 MHz spectrometer.

-

Acquire ¹³C NMR spectra on a 125 MHz spectrometer.

-

Use standard acquisition parameters for both ¹H and ¹³C NMR.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the IR spectrum in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Scan the sample and ratio the spectrum against the background.

-

-

Data Processing: Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

In-depth Technical Guide: 4-(2,2,2-Trifluoroethoxy)phenol Safety and Handling

Notice to the Reader: Despite a comprehensive search for the Safety Data Sheet (SDS) for 4-(2,2,2-Trifluoroethoxy)phenol (CAS No. 129560-99-2), a specific and verified document could not be located. The information presented in this guide is therefore based on general principles of chemical safety, data from structurally similar compounds, and information for related chemicals. This guide should be used for informational purposes only, and it is imperative to consult a certified Safety Data Sheet from the supplier before handling this chemical.

Introduction

This compound is a fluorinated aromatic compound with potential applications in pharmaceutical and materials science research. Its structure, featuring a phenol ring substituted with a trifluoroethoxy group, suggests that it may exhibit unique chemical and biological properties. However, this also necessitates a thorough understanding of its potential hazards and the implementation of strict safety protocols during its handling and use. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the presumed safety considerations and handling precautions for this compound.

Hazard Identification and Classification

Due to the absence of a specific Safety Data Sheet, a definitive hazard classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is not possible. However, based on the known hazards of similar phenolic and fluorinated compounds, this compound should be handled with caution as it may possess the following potential hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Phenolic compounds can be toxic if ingested, absorbed through the skin, or inhaled.

-

Skin Corrosion/Irritation: Phenols are known to be corrosive or irritating to the skin.

-

Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.

-

Specific Target Organ Toxicity: Depending on the dose and route of exposure, it may have effects on specific organs.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₇F₃O₂ |

| Molecular Weight | 192.14 g/mol |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Handling and Storage

Given the potential hazards, stringent adherence to safe laboratory practices is essential when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Glove integrity should be checked before each use.

-

Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges should be used.

General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Use only in a well-ventilated area or in a chemical fume hood.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

-

Store separately from incompatible materials.

First Aid Measures

In the event of exposure, immediate medical attention is crucial. The following are general first aid guidelines.

Caption: General first aid procedures for exposure to hazardous chemicals.

Experimental Protocols

Specific experimental protocols involving this compound are not publicly available. Researchers must develop their own standard operating procedures (SOPs) based on the nature of their experiments, incorporating a thorough risk assessment. The following diagram illustrates a general workflow for the safe handling of a potentially hazardous chemical in a research setting.

Chemical reactivity of the trifluoroethoxy group on a phenol ring

An In-depth Technical Guide to the Chemical Reactivity of the Trifluoroethoxy Group on a Phenol Ring

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is a unique substituent increasingly utilized in medicinal chemistry and materials science. When attached to a phenol ring, it imparts a distinct set of electronic and chemical properties that modulate the reactivity of the entire molecule. This guide provides a comprehensive analysis of the trifluoroethoxy group's influence on the chemical reactivity of a phenol ring, covering its electronic effects, impact on acidity, and behavior in key aromatic substitution reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to offer a practical resource for professionals in the field.

Electronic Properties of the Trifluoroethoxy Group

The chemical behavior of the trifluoroethoxy group is governed by a duality of electronic effects: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M).

-

Inductive Effect (-I): The three fluorine atoms are highly electronegative, creating a strong dipole along the C-F bonds. This effect is transmitted through the sigma bonds of the ethyl bridge to the ether oxygen and, subsequently, to the aromatic ring. This powerful inductive withdrawal deactivates the ring towards electrophilic attack compared to unsubstituted phenol or anisole.

-

Resonance Effect (+M): The lone pairs on the ether oxygen can be delocalized into the π-system of the benzene ring. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions.

The net result is that the trifluoroethoxy group is an ortho-, para-directing deactivator . While the overall reaction rate for electrophilic aromatic substitution is slower than that of phenol, incoming electrophiles are directed to the positions ortho and para to the substituent.

This relationship can be visualized as a balance of competing electronic forces.

Caption: Duality of electronic effects of the trifluoroethoxy group.

Hammett Substituent Constants

The electronic effect of a substituent can be quantified using Hammett constants (σ). While experimentally derived constants for the -OCH₂CF₃ group are not widely reported, we can estimate its character by comparing it to related groups. The strong inductive pull of the -CF₃ moiety suggests that the σ values for -OCH₂CF₃ will be significantly more positive (electron-withdrawing) than those for -OCH₃.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Electronic Character Summary |

| -H | 0.00 | 0.00 | Neutral Reference |

| -OCH₃ | 0.12 | -0.27 | +M > -I (Activating, o,p-directing) |

| -CF₃ | 0.43 | 0.54 | Strong -I (Deactivating, m-directing) |

| -OCH₂CF₃ (Est.) | ~0.35 | ~0.25 | Strong -I > +M (Deactivating, o,p-directing) |

Data for H, OCH₃, and CF₃ sourced from established tables.[1][2] Estimated values for OCH₂CF₃ are based on the additive effects of the ether and trifluoromethyl components.

Acidity of Trifluoroethoxyphenols

The strong electron-withdrawing nature of the trifluoroethoxy group significantly increases the acidity of the phenolic proton compared to phenol itself. By inductively stabilizing the resulting phenoxide anion, the -OCH₂CF₃ group lowers the pKa. The equilibrium is shifted towards dissociation.

| Compound | pKa Value | Comments |

| Phenol | 10.00 | Reference Compound[3] |

| 4-Fluorophenol | 9.89 | Weakly electron-withdrawing group[4] |

| 4-(Trifluoromethyl)phenol | 9.39 | Strongly electron-withdrawing group[5] |

| 4-Fluoro-3-(2,2,2-trifluoroethoxy)phenol | 9.36 (Predicted) | Strong inductive effect from two EWGs[6] |

The predicted pKa of 9.36 for a doubly substituted phenol containing the trifluoroethoxy group highlights its powerful acidifying effect, comparable to that of a trifluoromethyl group.[5][6]

Reactivity in Electrophilic Aromatic Substitution (EAS)

As an ortho-, para-directing deactivator, the trifluoroethoxy group directs incoming electrophiles to the positions adjacent and opposite to itself, but the reactions require conditions that are typically more forcing than those used for phenol or anisole.

Bromination

The bromination of trifluoroethoxyphenols is expected to yield a mixture of ortho- and para-brominated products. Selective mono-bromination, particularly at the ortho position, can be challenging due to the activating nature of the hydroxyl group. However, specific protocols can favor mono-substitution.

Table: Yields for Analogous Phenol Bromination Reactions

| Substrate | Reagent | Conditions | Product | Yield | Reference |

| 4-Substituted Phenols | NBS (1.0 eq), p-TsOH (10 mol%) | Methanol, 20°C, 25 min | 2-Bromo-4-substituted-phenol | >86% | [7] |

| Phenol | N-Bromosaccharin, HZSM-5 Zeolite | THF, 0°C | 4-Bromophenol | High | [1] |

Nitration

Nitration proceeds similarly, yielding ortho- and para-nitrophenols. The ortho/para ratio is influenced by factors including the reaction conditions and the potential for intramolecular hydrogen bonding in the ortho-isomer.[8][9]

Table: Yields for Analogous Phenol Nitration Reactions

| Substrate | Reagent | Conditions | Product(s) | Yield | Reference |

| 4-Cyanophenol | Mg(HSO₄)₂, NaNO₃, wet SiO₂ | Dichloromethane, RT, 3h | 4-Cyano-2-nitrophenol | 88% | [10] |

| Phenol Derivatives | Conc. H₂SO₄, HNO₃ | Varies | 4-Nitrophenol derivatives | Moderate to High | [11] |

The general mechanism for electrophilic substitution at the para position involves the attack of the electrophile (E⁺) on the electron-rich ring, forming a resonance-stabilized carbocation intermediate known as the sigma complex. The oxygen lone pair provides crucial stabilization.

Caption: General workflow for electrophilic aromatic substitution.

Role in Nucleophilic Aromatic Substitution (SNAr)

On highly electron-deficient aromatic rings (e.g., nitro-substituted rings or heterocycles), the trifluoroethoxy group can function as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the substituent stabilizes the intermediate Meisenheimer complex, facilitating the substitution. This property makes trifluoroethoxylated aromatics stable, storable precursors that can be activated for late-stage functionalization with nucleophiles.

Synthesis of Trifluoroethoxyphenols

A common route to trifluoroethoxyphenols involves the Williamson ether synthesis between a suitably protected dihydroxybenzene or a halophenol and a trifluoroethylating agent. A more specialized route can be employed to synthesize specific isomers, such as 2-(2,2,2-trifluoroethoxy)phenol.

Caption: Synthesis workflow for 2-(2,2,2-trifluoroethoxy)phenol.

Experimental Protocols

Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol[12]

This three-step protocol provides a reliable method for the preparation of the ortho-substituted isomer.

Step 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)nitrobenzene

-

To a reaction flask, add o-nitrochlorobenzene (100 g), 50% sodium hydroxide solution (260 g), and tetrabutylammonium bromide (8 g) as a phase-transfer catalyst.

-

Stir the mixture and heat to 60°C.

-

Add 2,2,2-trifluoroethanol (68 g) dropwise.

-

After the addition, maintain the reaction temperature at 70°C and stir for 6 hours.

-

Cool the mixture, filter the solid product via suction, wash with water, and dry to yield the product.

-

Typical Yield: 88.4%

-

Step 2: Synthesis of 2-(2,2,2-Trifluoroethoxy)aniline

-

In a hydrogenation vessel, combine 2-(2,2,2-trifluoroethoxy)nitrobenzene (120 g), absolute ethanol (1.5 L), and 10% palladium on carbon (10 g).

-

Hydrogenate the mixture at normal pressure with stirring at room temperature for 12 hours.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the aniline product.

-

Typical Yield: 91.6%

-

Step 3: Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol

-

In a reaction flask cooled in an ice-water bath, add 20% (w/w) sulfuric acid (210 g).

-

While stirring, add 2-(2,2,2-trifluoroethoxy)aniline (80 g) and continue to stir for 30 minutes.

-

Prepare a solution of sodium nitrite (30 g) in water (50 g) and add it dropwise to the reaction mixture, maintaining the temperature between 0-5°C.

-

Stir for 2 hours at 0-5°C to form the diazonium salt solution.

-

In a separate flask, prepare a mixture of 20% (w/w) sulfuric acid (200 g), sodium sulfate (100 g), and toluene (500 mL). Heat this mixture to 70°C with stirring.

-

Add the previously prepared diazonium salt solution dropwise to the hot sulfuric acid/toluene mixture.

-

Continue the reaction for 2 hours at 70°C.

-

Cool the mixture, separate the layers, and perform a standard aqueous workup followed by extraction with toluene and purification to isolate the final phenol product.

Protocol for ortho-Bromination of a para-Substituted Phenol[7]

This protocol, demonstrated on various para-substituted phenols, can be adapted for trifluoroethoxyphenols to achieve selective mono-bromination.

-

In a flask, dissolve the para-substituted phenol (e.g., 4-(trifluoroethoxy)phenol) (1.0 g) and p-toluenesulfonic acid (p-TsOH) (10 mol%) in a minimal amount of ACS-grade methanol.

-

Prepare a 0.1 M solution of N-bromosuccinimide (NBS) (1.0 equivalent) in ACS-grade methanol.

-

At room temperature (~20°C), add the NBS solution dropwise to the stirred phenol solution over a period of 20 minutes.

-

After the addition is complete, continue stirring for an additional 5 minutes.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the 2-bromo-4-(trifluoroethoxy)phenol.

-

Expected Yield (based on analogues): >86%

-

References

- 1. journals.iau.ir [journals.iau.ir]

- 2. homepages.bluffton.edu [homepages.bluffton.edu]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. Solved the pKa of 4-trifluorophenol (9.39) is only slightly | Chegg.com [chegg.com]

- 6. Phenol, 4-fluoro-3-(2,2,2-trifluoroethoxy)- CAS#: 1881290-53-4 [m.chemicalbook.com]

- 7. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol [mdpi.com]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. quora.com [quora.com]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]

The Trifluoroethoxylated Phenol Motif: A Modern Staple in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, with the trifluoroethoxylated phenol moiety emerging as a particularly valuable scaffold. This structural element bestows a unique combination of physicochemical properties upon parent molecules, often leading to significant improvements in metabolic stability, membrane permeability, and target binding affinity. Consequently, trifluoroethoxylated phenols are increasingly being explored in the design of novel therapeutic agents across a range of disease areas, most notably in oncology. This guide provides a comprehensive overview of the potential applications of trifluoroethoxylated phenols in medicinal chemistry, with a focus on their role as kinase inhibitors targeting key signaling pathways implicated in cancer.

The Physicochemical Advantages of Trifluoroethoxylation

The trifluoromethoxy (-OCF3) group, a close relative of the trifluoroethoxy moiety, offers several advantages in drug design. Its high electronegativity and lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The trifluoromethyl group (-CF3) is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. When incorporated as a trifluoroethoxy or trifluoromethoxy group on a phenol ring, these benefits are coupled with the ability of the phenolic hydroxyl to form crucial hydrogen bonds with protein targets. This combination of features makes trifluoroethoxylated phenols attractive candidates for the development of potent and selective enzyme inhibitors.

Application in Kinase Inhibition: Targeting the MAPK Signaling Pathway

A prominent area where trifluoroethoxylated phenols have shown significant promise is in the development of kinase inhibitors, particularly those targeting the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Key kinases in this pathway, such as RAF, MEK, and ERK, are therefore prime targets for therapeutic intervention.

One notable example is the development of selective RAF inhibitors for the treatment of cancers driven by mutations in the RAS and RAF genes. While not a direct trifluoroethoxylated phenol, the compound LXH254 , a potent RAF inhibitor, features a trifluoromethyl group on a pyridine ring, a bioisostere of a phenyl ring. This highlights the importance of the trifluoromethyl moiety in achieving high potency. LXH254 demonstrates nanomolar inhibitory activity against BRAF and CRAF kinases, underscoring the potential of molecules with this functional group to act as powerful anticancer agents.[1]

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activity of LXH254 against RAF kinases.

| Kinase Target | IC50 (nM) |

| ARAF | 6.4 |

| BRAF | 0.2 |

| CRAF | 0.07 |

| Table 1: Biochemical inhibitory activity of LXH254 against ARAF, BRAF, and CRAF kinases.[1] |

Experimental Protocols

General Synthesis of Trifluoromethoxylated Phenol Derivatives

The synthesis of trifluoromethoxylated aromatic compounds can be challenging. However, several methods have been developed to introduce the trifluoromethoxy group onto a phenol ring. A common strategy involves the use of electrophilic trifluoromethylating reagents.

Representative Protocol for Ortho-Trifluoromethoxylation of a Phenol Derivative:

-

Starting Material: A suitably protected phenol derivative.

-

Reagents: An electrophilic trifluoromethylating reagent (e.g., a hypervalent iodine reagent) and a base (e.g., cesium carbonate).

-

Solvent: A suitable organic solvent such as chloroform.

-

Procedure: The protected phenol is dissolved in the solvent, followed by the addition of the base and the trifluoromethylating reagent. The reaction is typically stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield the desired trifluoromethoxylated phenol derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of a compound against a specific kinase is typically determined using an in vitro kinase assay.

-

Materials: Recombinant kinase, substrate (e.g., a peptide or protein), ATP, and the test compound.

-

Procedure:

-

The kinase, substrate, and varying concentrations of the test compound are incubated together in a suitable buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

-

-

Data Analysis: The percentage of kinase inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Signaling Pathway Visualization

The MAPK signaling pathway is a key target for many kinase inhibitors, including those with a trifluoroethoxylated phenol scaffold. The diagram below illustrates a simplified representation of this pathway, highlighting the central role of RAF, MEK, and ERK.

Caption: A simplified diagram of the MAPK signaling pathway.

Conclusion

Trifluoroethoxylated phenols represent a promising class of scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. Their unique physicochemical properties can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The successful development of kinase inhibitors targeting the MAPK pathway demonstrates the potential of this structural motif. Further exploration of trifluoroethoxylated phenols in medicinal chemistry is warranted and is expected to yield a new generation of innovative and effective drugs.

References

A Comprehensive Review of 4-(2,2,2-Trifluoroethoxy)phenol and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can significantly modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates. The trifluoroethoxy group (-OCH₂CF₃) is a particularly interesting substituent that can enhance these properties. This technical guide provides an in-depth review of 4-(2,2,2-trifluoroethoxy)phenol and its analogs, focusing on their synthesis, known biological activities, and potential as scaffolds in drug development. While quantitative biological data for the parent compound remains limited in publicly accessible literature, this review consolidates available information on its synthesis and the biological activities of closely related analogs to guide future research endeavors.

Synthesis of this compound and Its Analogs

The synthesis of this compound can be achieved through several established synthetic methodologies, primarily involving the formation of an ether linkage between a phenol and a trifluoroethyl group.

General Synthetic Strategies

Two of the most common and versatile methods for the synthesis of aryl ethers, including this compound, are the Williamson ether synthesis and the Mitsunobu reaction.

-

Williamson Ether Synthesis: This classical method involves the reaction of a phenoxide ion with an alkyl halide or sulfonate. For the synthesis of this compound, this would entail the deprotonation of hydroquinone with a suitable base to form the corresponding phenoxide, followed by reaction with a 2,2,2-trifluoroethyl electrophile, such as 2,2,2-trifluoroethyl tosylate or bromide. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.

-

Mitsunobu Reaction: This reaction provides a powerful alternative for the formation of ethers from alcohols and acidic pronucleophiles under mild conditions. In the context of synthesizing this compound, hydroquinone would act as the nucleophile and 2,2,2-trifluoroethanol as the alcohol. The reaction is typically mediated by a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key advantage of the Mitsunobu reaction is that it often proceeds with inversion of configuration at the alcohol stereocenter, although this is not relevant for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol (Ortho-isomer)

The synthesis of the ortho-isomer involves the following key steps:

-

Etherification: o-Nitrochlorobenzene is reacted with 2,2,2-trifluoroethanol in the presence of a strong base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to yield 1-nitro-2-(2,2,2-trifluoroethoxy)benzene.

-

Reduction: The nitro group of 1-nitro-2-(2,2,2-trifluoroethoxy)benzene is then reduced to an amine using a standard reducing agent, such as catalytic hydrogenation (e.g., H₂/Pd-C) or a metal in acidic media (e.g., Sn/HCl), to afford 2-(2,2,2-trifluoroethoxy)aniline.

-

Diazotization and Hydrolysis: The resulting aniline is converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) in an acidic medium. Subsequent hydrolysis of the diazonium salt yields the desired 2-(2,2,2-trifluoroethoxy)phenol.

This synthetic route is depicted in the following workflow diagram:

Biological Activities of Analogs and Potential Therapeutic Applications

Direct and quantitative biological data for this compound is scarce in the public domain. However, the broader class of fluorinated phenols and their derivatives has been investigated for a range of biological activities. The introduction of the trifluoroethoxy group is generally anticipated to enhance metabolic stability and lipophilicity, which can lead to improved pharmacokinetic and pharmacodynamic properties.

Anticancer Activity

Numerous studies have explored the anticancer potential of phenol derivatives. The substitution pattern on the phenolic ring plays a critical role in determining the cytotoxic and antiproliferative effects. While no specific anticancer data for this compound was found, analogs containing the trifluoroethoxy moiety have been synthesized and evaluated. For instance, a study on 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazole derivatives reported their synthesis and evaluation as potential anti-cancer and anti-diabetic agents.[1] These findings suggest that the trifluoroethoxyphenyl scaffold can be a valuable component in the design of novel anticancer agents.

Anti-inflammatory and Neuroprotective Effects

Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties. These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways. The incorporation of fluorine can potentially enhance these properties. Although specific studies on the anti-inflammatory or neuroprotective effects of this compound are lacking, the general neuroprotective potential of phenolic compounds is an active area of research.

Data Presentation

Due to the limited availability of quantitative data for this compound in the reviewed literature, a comprehensive data table cannot be provided at this time. Further experimental investigation is required to determine key biological parameters such as IC₅₀ and EC₅₀ values for various biological targets.

Experimental Protocols

Detailed experimental protocols for the synthesis of the ortho-isomer, 2-(2,2,2-trifluoroethoxy)phenol, can be found in patent literature (e.g., CN100534973C). Researchers can adapt these procedures for the synthesis of the para-isomer by starting with the appropriate para-substituted precursor. General protocols for Williamson ether synthesis and the Mitsunobu reaction are widely available in organic chemistry literature and can be optimized for the specific substrates.

Future Directions and Conclusion

This compound represents a simple yet promising scaffold for the development of novel therapeutic agents. The trifluoroethoxy group offers the potential to enhance key drug-like properties. However, a significant gap exists in the understanding of its biological activity profile.

Future research should focus on:

-

Systematic Synthesis of Analogs: The synthesis and biological evaluation of a library of this compound analogs with diverse substitution patterns on the aromatic ring are crucial to establish structure-activity relationships (SAR).

-

Comprehensive Biological Screening: The parent compound and its analogs should be screened against a wide range of biological targets, including various enzymes, receptors, and cancer cell lines, to identify potential therapeutic applications.

-

Pharmacokinetic and Toxicological Studies: Promising lead compounds should be subjected to in-depth pharmacokinetic and toxicological profiling to assess their drug-like properties and safety.

References

In-Depth Technical Guide to 4-(2,2,2-Trifluoroethoxy)phenol: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2,2,2-Trifluoroethoxy)phenol, a valuable building block in medicinal chemistry and materials science. This document details its commercial availability from various suppliers, outlines a plausible synthetic protocol, and discusses its potential applications, particularly in the realm of drug development.

Commercial Availability and Suppliers

This compound, identified by the CAS number 129560-99-2 , is commercially available from a range of chemical suppliers. These companies offer the compound in varying quantities and purities, catering to the needs of both small-scale research and larger development projects. Below is a summary of key suppliers and their product specifications.

| Supplier | Product Code | Purity | Available Quantities |

| Ambeed | A129560-99-2 | >98% | 1g, 5g, 10g, 25g |

| BLD Pharmatech | BD89638 | 95% | 1g, 5g, 10g, 25g, 100g |

| Key Organics | AS-76896 | >95% | Inquire for details |

| Angene International | AG000Z7W | >98% | 1g, 5g, 25g, 100g, 500g, 1kg |

| Combi-Blocks | QC-7946 | >97% | 1g, 5g, 10g, 25g |

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₇F₃O₂ |

| Molecular Weight | 192.14 g/mol |

| CAS Number | 129560-99-2 |

| Appearance | Off-white to light yellow solid |

| Melting Point | 68-72 °C |

| Boiling Point | Not determined |

| Solubility | Soluble in methanol, ethanol, and dichloromethane |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol followed by nucleophilic substitution with a suitable trifluoroethyl electrophile. A plausible and detailed experimental protocol is outlined below.

Proposed Synthetic Route: Williamson Ether Synthesis

Detailed Experimental Protocol

Step 1: Synthesis of 4-(2,2,2-Trifluoroethoxy)nitrobenzene

-

To a stirred solution of p-nitrophenol (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5-2 equivalents) or sodium hydride (1.1 equivalents) portion-wise at room temperature.

-

After stirring for 30 minutes, add 2,2,2-trifluoroethyl triflate or a similar trifluoroethylating agent (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(2,2,2-trifluoroethoxy)nitrobenzene.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to 4-(2,2,2-Trifluoroethoxy)aniline

-

Dissolve the purified 4-(2,2,2-trifluoroethoxy)nitrobenzene (1 equivalent) in a solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature until the starting material is consumed (as monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield 4-(2,2,2-trifluoroethoxy)aniline, which can often be used in the next step without further purification.

Step 3: Diazotization and Hydrolysis to this compound

-

Dissolve the 4-(2,2,2-trifluoroethoxy)aniline (1 equivalent) in an aqueous solution of a strong acid, such as sulfuric acid, at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1-1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at this temperature for 30 minutes.

-

Slowly add the diazonium salt solution to a heated aqueous solution of sulfuric acid (hydrolysis).

-

After the addition is complete, continue heating until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford pure this compound.

Applications in Drug Development and Medicinal Chemistry

The incorporation of a trifluoroethoxy group into a phenolic scaffold can significantly modulate the physicochemical and pharmacological properties of a molecule. While specific applications of this compound as a final drug product are not widely documented, its utility as a key intermediate in the synthesis of more complex bioactive molecules is of great interest to medicinal chemists.

The trifluoroethoxy moiety is known to:

-

Increase Lipophilicity: The fluorine atoms enhance the lipophilicity of the molecule, which can improve its ability to cross cell membranes and increase its bioavailability.

-

Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, leading to a longer half-life of the drug in the body.

-

Modulate Acidity: The electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the phenolic proton, which can affect binding interactions with biological targets.

-

Serve as a Bioisostere: The trifluoroethoxy group can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties to optimize its activity and safety profile.

This compound serves as a valuable starting material for the synthesis of a variety of derivatives where the phenolic hydroxyl group can be further functionalized or the aromatic ring can undergo substitution reactions to build more complex molecular architectures for drug discovery programs.

Logical Workflow for Procurement and Synthesis

For researchers and drug development professionals, a clear workflow for obtaining and utilizing this compound is essential.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2,2,2-Trifluoroethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(2,2,2-Trifluoroethoxy)phenol via the Williamson ether synthesis. This method involves the reaction of 4-hydroxyphenol with 2,2,2-trifluoroethyl triflate in the presence of a strong base. This protocol is intended for use by qualified researchers in a laboratory setting and outlines the necessary reagents, equipment, and procedures for the synthesis, purification, and characterization of the target compound.

Introduction

This compound is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The introduction of a trifluoroethoxy group can significantly alter the physicochemical and biological properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, involving the reaction of an alkoxide with a suitable alkylating agent.[2] This protocol adapts the general principles of the Williamson ether synthesis for the specific preparation of this compound.

Reaction Scheme

The synthesis proceeds by the deprotonation of 4-hydroxyphenol (hydroquinone) with sodium hydride to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an SN2 reaction with 2,2,2-trifluoroethyl triflate to yield the desired ether product.

Caption: Overall reaction for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier | Purity |

| 4-Hydroxyphenol (Hydroquinone) | C₆H₆O₂ | 110.11 | 1.10 g | 10.0 | Sigma-Aldrich | ≥99% |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.44 g | 11.0 | Acros Organics | 60% |

| 2,2,2-Trifluoroethyl triflate | C₃H₂F₆O₃S | 232.10 | 2.55 g | 11.0 | TCI | >98% |

| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | Fisher Scientific | ≥99.8% |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - | VWR | Anhydrous |

| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - | VWR | 1 M aq. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - | EMD Millipore | aq. solution |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - | LabChem | aq. solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | J.T. Baker | Granular |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Fisher Scientific | HPLC Grade |

| Hexane | C₆H₁₄ | 86.18 | As needed | - | Fisher Scientific | HPLC Grade |

Experimental Protocol

Reaction Setup

-

To an oven-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-hydroxyphenol (1.10 g, 10.0 mmol).

-

Under a gentle stream of nitrogen, add anhydrous N,N-dimethylformamide (50 mL). Stir the mixture until the 4-hydroxyphenol is completely dissolved.

-

Cool the solution to 0 °C using an ice-water bath.

Reaction Execution

-

Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) portion-wise to the stirred solution at 0 °C. Caution: Sodium hydride reacts violently with water and is flammable. Handle under an inert atmosphere. Hydrogen gas is evolved during the addition.

-

Allow the mixture to stir at 0 °C for 30 minutes after the addition of sodium hydride is complete.

-

Slowly add 2,2,2-trifluoroethyl triflate (2.55 g, 11.0 mmol) dropwise to the reaction mixture via syringe, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent.

Work-up and Purification

-

Upon completion of the reaction, cool the mixture to 0 °C in an ice-water bath.

-

Slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid until the gas evolution ceases and the pH of the aqueous layer is acidic.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Safety Precautions

-

4-Hydroxyphenol (Hydroquinone): Harmful if swallowed.[3] May cause an allergic skin reaction.[3] Causes serious eye damage.[3] Suspected of causing genetic defects and cancer.[3] Very toxic to aquatic life with long-lasting effects.[3] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Sodium Hydride: In contact with water, releases flammable gases which may ignite spontaneously.[4] Causes severe skin burns and eye damage.[4] Handle in a fume hood under an inert atmosphere. Do not allow contact with water.

-

2,2,2-Trifluoroethyl triflate: Harmful if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects. Highly flammable liquid and vapor.[5] Handle in a fume hood with appropriate PPE.

-

N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin and if inhaled. Causes serious eye irritation. May damage the unborn child.[3] Use in a well-ventilated fume hood and wear appropriate PPE.

Characterization of this compound

-

Physical State: To be determined experimentally.

-

Molecular Formula: C₈H₇F₃O₂

-

Molecular Weight: 192.14 g/mol

-

Melting Point: To be determined experimentally.

-

Boiling Point: Predicted to be 227.0 ± 40.0 °C.

-

¹H NMR (predicted): δ (ppm) ~6.8-7.0 (m, 4H, Ar-H), ~4.3 (q, 2H, OCH₂CF₃), ~5.0-6.0 (br s, 1H, OH).

-

¹³C NMR (predicted): Chemical shifts for aromatic carbons and the trifluoroethoxymethyl group are expected.

-

IR (KBr, cm⁻¹): Expected characteristic peaks around 3200-3500 (O-H stretch, broad), 1500-1600 (C=C aromatic stretch), 1200-1300 (C-F stretch), and 1000-1100 (C-O stretch).

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol | Benchchem [benchchem.com]

- 2. Phenol, 4-fluoro-3-(2,2,2-trifluoroethoxy)- CAS#: 1881290-53-4 [m.chemicalbook.com]

- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - 4-(2,2,2-trifluoroethyl)phenol (C8H7F3O) [pubchemlite.lcsb.uni.lu]

Application Notes and Protocols for Utilizing 4-(2,2,2-Trifluoroethoxy)phenol in Multi-Step Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,2,2-Trifluoroethoxy)phenol is a valuable and versatile building block in medicinal chemistry and drug discovery. The incorporation of the 2,2,2-trifluoroethoxy group can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This fluorinated moiety is known to increase metabolic stability, improve lipophilicity, and enhance binding affinity to biological targets. These attributes make this compound an attractive starting material for the multi-step synthesis of novel therapeutics targeting a range of diseases.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, a critical class of drugs in oncology and immunology. The protocols outlined below are based on established synthetic methodologies and provide a framework for the development of new chemical entities.

Key Synthetic Applications

The phenolic hydroxyl group and the aromatic ring of this compound offer multiple sites for chemical modification, enabling its incorporation into a variety of molecular scaffolds. Key reactions include:

-

Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group to introduce diverse side chains.

-

Nucleophilic Aromatic Substitution (SNAr): Functionalization of the aromatic ring, particularly when activated by electron-withdrawing groups.

-

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): Formation of carbon-carbon and carbon-nitrogen bonds to construct complex molecular architectures.

-

Formation of Heterocycles: Utilization as a precursor for the synthesis of various heterocyclic systems, which are common pharmacophores in kinase inhibitors.

Synthesis of a Kinase Inhibitor Intermediate: 4-(2,2,2-Trifluoroethoxy)aniline

A common strategy in the synthesis of kinase inhibitors is the use of an aniline derivative as a key intermediate. 4-(2,2,2-Trifluoroethoxy)aniline can be readily prepared from this compound via a two-step process involving nitration followed by reduction. This aniline derivative can then be further elaborated into a variety of kinase inhibitor scaffolds.

Experimental Protocol: Synthesis of 4-(2,2,2-Trifluoroethoxy)aniline

Step 1: Nitration of this compound

This reaction introduces a nitro group onto the aromatic ring, which can then be reduced to an amine.

Materials:

| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Purity |

| This compound | C8H7F3O2 | 192.14 | Sigma-Aldrich | ≥98% |

| Nitric Acid (70%) | HNO3 | 63.01 | Fisher Scientific | ACS Grade |

| Sulfuric Acid (98%) | H2SO4 | 98.08 | VWR | ACS Grade |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Fisher Scientific | Anhydrous, ≥99.8% |

| Deionized Water | H2O | 18.02 | --- | --- |

| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | EMD Millipore | aq. solution |

| Brine (Saturated NaCl) | NaCl | 58.44 | LabChem | aq. solution |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | J.T. Baker | Granular |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (10.0 g, 52.0 mmol) in dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (10 mL) to the stirred solution.

-

In the dropping funnel, prepare a nitrating mixture by carefully adding nitric acid (4.0 mL, 62.4 mmol) to chilled sulfuric acid (10 mL).

-

Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

-

Slowly pour the reaction mixture into 200 mL of ice-water.

-

Separate the organic layer and wash it sequentially with deionized water (2 x 100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-nitro-4-(2,2,2-trifluoroethoxy)phenol.

Expected Yield: 85-95%

Step 2: Reduction of 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol

The nitro group is reduced to an amine using a standard catalytic hydrogenation.

Materials:

| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Purity |

| 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol | C8H6F3NO4 | 237.13 | --- | Crude from Step 1 |

| Palladium on Carbon (10%) | Pd/C | --- | Acros Organics | --- |

| Ethanol (EtOH) | C2H5OH | 46.07 | Fisher Scientific | Anhydrous |

| Hydrogen Gas | H2 | 2.02 | --- | High Purity |

Procedure:

-

Dissolve the crude 2-nitro-4-(2,2,2-trifluoroethoxy)phenol from the previous step in ethanol (150 mL) in a hydrogenation flask.

-

Carefully add 10% Pd/C (0.5 g) to the solution.

-

Connect the flask to a hydrogenation apparatus and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to afford 4-(2,2,2-trifluoroethoxy)aniline. The product can be purified further by column chromatography if necessary.

Expected Yield: 90-98%

Multi-Step Synthesis of a Pyrimidine-Based Kinase Inhibitor

The synthesized 4-(2,2,2-trifluoroethoxy)aniline serves as a key building block for the construction of a pyrimidine-based kinase inhibitor scaffold. This is achieved through a multi-step sequence involving a condensation reaction followed by a nucleophilic aromatic substitution.

Caption: Synthetic workflow for a pyrimidine-based kinase inhibitor.

Experimental Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor

Step 3: Condensation with a Malonic Ester Derivative

Materials:

| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Purity |

| 4-(2,2,2-Trifluoroethoxy)aniline | C8H8F3NO | 191.15 | --- | From Step 2 |

| Diethyl (ethoxymethylene)malonate | C10H16O5 | 216.23 | Alfa Aesar | 98% |

| Dowtherm A | --- | --- | Dow | --- |

Procedure:

-

A mixture of 4-(2,2,2-trifluoroethoxy)aniline (5.0 g, 26.1 mmol) and diethyl (ethoxymethylene)malonate (5.65 g, 26.1 mmol) is heated at 140-150 °C for 2 hours.

-

The resulting ethanol is removed by distillation.

-

The reaction mixture is then added to 50 mL of Dowtherm A and heated to 250 °C for 1 hour.

-

After cooling, the precipitate is collected by filtration, washed with hexane, and dried to give the pyrimidinone intermediate.

Expected Yield: 70-80%

Step 4: Chlorination of the Pyrimidinone Intermediate

Materials:

| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Purity |

| Pyrimidinone Intermediate | --- | --- | --- | From Step 3 |

| Phosphorus Oxychloride | POCl3 | 153.33 | Acros Organics | ≥99% |

| N,N-Dimethylaniline | C8H11N | 121.18 | Sigma-Aldrich | ≥99.5% |

Procedure:

-

A mixture of the pyrimidinone intermediate (4.0 g, 13.9 mmol), phosphorus oxychloride (20 mL), and N,N-dimethylaniline (1.0 mL) is heated at reflux for 2 hours.

-

The excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is poured into ice-water and the resulting solid is collected by filtration, washed with water, and dried to afford the chloropyrimidine intermediate.

Expected Yield: 80-90%

Step 5: Nucleophilic Aromatic Substitution (SNAr) with an Amine

Materials:

| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Purity |

| Chloropyrimidine Intermediate | --- | --- | --- | From Step 4 |

| Substituted Amine (e.g., 4-aminophenol) | C6H7NO | 109.13 | Sigma-Aldrich | ≥99% |

| Isopropanol | C3H8O | 60.10 | Fisher Scientific | Anhydrous |

| Concentrated Hydrochloric Acid | HCl | 36.46 | VWR | ACS Grade |

Procedure:

-

A mixture of the chloropyrimidine intermediate (2.0 g, 6.5 mmol), the desired substituted amine (e.g., 4-aminophenol, 0.71 g, 6.5 mmol), and isopropanol (30 mL) is heated at reflux for 4 hours.

-

A few drops of concentrated hydrochloric acid are added, and the reflux is continued for another hour.

-

The reaction mixture is cooled, and the precipitate is collected by filtration, washed with isopropanol, and dried to yield the final kinase inhibitor.

Expected Yield: 65-75%

Biological Activity and Signaling Pathways

The synthesized pyrimidine-based kinase inhibitors are designed to target specific protein kinases involved in cellular signaling pathways that are often dysregulated in diseases such as cancer. For instance, many pyrimidine scaffolds are known to inhibit tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).

Caption: Inhibition of Receptor Tyrosine Kinase signaling.

The biological activity of the synthesized compounds would be evaluated through in vitro kinase assays to determine their inhibitory concentration (IC50) against a panel of target kinases. Cellular assays would then be employed to assess their anti-proliferative effects on relevant cancer cell lines.

Quantitative Data (Hypothetical):

| Compound | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |

| Final Kinase Inhibitor | EGFR | 15 | A549 (Lung Cancer) | 0.5 |

| Final Kinase Inhibitor | VEGFR2 | 50 | HUVEC (Endothelial) | 1.2 |

Conclusion

This compound is a highly valuable building block for the synthesis of complex bioactive molecules, particularly kinase inhibitors. The protocols provided herein demonstrate a viable synthetic pathway to novel pyrimidine-based inhibitors. The strategic incorporation of the trifluoroethoxy group is anticipated to confer favorable pharmacological properties to the final compounds, making this a promising approach for the discovery of new drug candidates. Further optimization of the synthetic route and extensive biological evaluation are warranted to fully explore the therapeutic potential of these novel compounds.

Application Notes and Protocols: Nitration of 4-(2,2,2-Trifluoroethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of phenolic compounds is a fundamental electrophilic aromatic substitution reaction critical in organic synthesis, particularly for the generation of valuable intermediates in the pharmaceutical and agrochemical industries. The resulting nitro-substituted phenols are versatile precursors for a wide array of functional group transformations. 4-(2,2,2-Trifluoroethoxy)phenol is a substrate of interest due to the presence of the trifluoroethoxy group, which can significantly influence the physicochemical properties of derivative compounds.

The hydroxyl (-OH) and trifluoroethoxy (-OCH₂CF₃) groups are both ortho, para-directing activators. With the para position occupied by the trifluoroethoxy group, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho to the hydroxyl group. This regioselectivity is a key consideration in the synthesis of 2-nitro-4-(2,2,2-trifluoroethoxy)phenol. This document provides a summary of various reaction conditions for the nitration of substituted phenols and a detailed experimental protocol for the nitration of this compound.

Data Presentation: Reaction Conditions for the Nitration of 4-Substituted Phenols

The following table summarizes various conditions reported for the regioselective nitration of 4-substituted phenols, which can be adapted for this compound.

| Substrate (4-Substituted Phenol) | Nitrating Agent(s) | Catalyst/Additive | Solvent | Temperature | Time | Yield of 2-Nitro Product |

| 4-Bromophenol | NH₄NO₃ | KHSO₄ | Acetonitrile | Reflux | N/A | High |

| 4-Cyanophenol | NaNO₃, Mg(HSO₄)₂ | Wet SiO₂ (50% w/w) | Dichloromethane | Room Temp. | 3 h | 88% |

| Phenol | Dilute HNO₃ (6 wt%) | Tetrabutylammonium Bromide (TBAB) | Two-phase system | N/A | N/A | High selectivity for mono-nitro products |

| 4-Cresol | Cerium (IV) Ammonium Nitrate (CAN) | NaHCO₃ | N/A | Room Temp. | N/A | 95% |

| Phenol | NaNO₃, 3-Methyl-1-sulfonic acid imidazolium chloride | None | Solvent-free (grinding) | Room Temp. | 25 min | 50% (o-nitro) |

| Phenol | HNO₃ | Acetic Acid | Glacial Acetic Acid | 60-80 °C | N/A | High conversion |

Experimental Protocol: Synthesis of 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol

This protocol is a representative procedure adapted from general methods for the nitration of 4-substituted phenols.

Materials:

-

This compound

-

Nitric Acid (70%)

-

Sulfuric Acid (98%)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (e.g., 1.92 g, 10 mmol) in glacial acetic acid (20 mL).

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid (1 mL) to concentrated nitric acid (1 mL) while cooling in an ice bath.

-

Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of this compound over a period of 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 100 mL of ice-water with stirring.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Washing: Combine the organic layers and wash successively with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 2-nitro-4-(2,2,2-trifluoroethoxy)phenol can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Mandatory Visualization

Caption: Experimental workflow for the nitration of this compound.

Application Notes and Protocols for the GC-MS Analysis of 4-(2,2,2-Trifluoroethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,2,2-Trifluoroethoxy)phenol is a fluorinated aromatic compound of interest in pharmaceutical and materials science. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such semi-volatile compounds. However, the polar hydroxyl group of this compound can lead to poor chromatographic peak shape and reduced sensitivity. Derivatization is a crucial step to enhance its volatility and thermal stability, thereby improving its GC-MS analysis.